molecular formula C16H18ClFN2O2 B2556327 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1211191-03-5

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2556327
CAS No.: 1211191-03-5
M. Wt: 324.78
InChI Key: XBMTUXLSARJPSK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic small molecule of significant interest in advanced chemical and pharmacological research. This compound features a complex molecular structure comprising a phenoxyacetamide backbone substituted with chloro and fluoro groups, further functionalized with a cyanocyclohexyl moiety. This specific architecture suggests potential as a key intermediate in organic synthesis and medicinal chemistry, particularly for exploring structure-activity relationships in novel compound libraries. Researchers are investigating its applicability in developing new pharmacological tools. Structurally related phenoxyacetamide compounds are often studied for their interactions with neurological targets . The presence of the nitrile (cyano) group makes it a valuable precursor for further chemical transformations, including cyclization reactions or the development of more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(18)9-13(14)17/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMTUXLSARJPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)F)Cl)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS Number: 923142-68-1) is a synthetic organic molecule with potential therapeutic applications. Its structure features a chloro-fluoro phenoxy moiety and a cyanocyclohexyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action based on available research findings.

  • Molecular Formula : C15H17ClFN3O
  • Molecular Weight : 309.76 g/mol
  • Structure : The compound includes a chloro and a fluorine substituent, which are known to enhance biological activity in various chemical classes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown significant efficacy against various bacterial strains, indicating that the presence of halogenated phenyl groups can enhance antibacterial properties. The patent literature suggests that derivatives of this class exhibit high antimicrobial activity, making them promising candidates for treating infectious diseases .

Anticancer Activity

A critical area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that structurally similar compounds can inhibit tumor cell proliferation effectively. For example, a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting that modifications like fluorination can significantly enhance anticancer potency .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
FNAHepG21.30Apoptosis induction, G2/M phase arrest
SAHAHepG217.25Histone deacetylase inhibition

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Histone Deacetylase Inhibition : Some derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in cancer cells, leading to reduced cell viability and tumor growth inhibition in xenograft models .
  • Cell Cycle Arrest : The ability to induce G2/M phase arrest has been observed, which is critical for preventing the proliferation of cancer cells .

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

  • A study involving xenograft models demonstrated that treatment with related compounds resulted in significant tumor growth inhibition compared to controls, with a reported tumor growth inhibition (TGI) rate of approximately 48% .
  • In another investigation, combination therapies using this compound alongside traditional chemotherapeutics showed enhanced anticancer effects, suggesting potential for synergistic treatment strategies.

Comparison with Similar Compounds

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂)

  • Molecular Weight : 334.206 g/mol
  • Substituents : Fluorophenyl, propylacetamido, and cyclohexyl groups.
  • Synthesis : Synthesized via a multicomponent reaction (81% yield) using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide .
  • Physical Properties : Melting point 150–152°C; white solid with moderate polarity (Rf = 0.26 in Et₂O:DCM).
  • Comparison: The absence of a chloro substituent and the presence of a propylacetamido group reduce electronegativity compared to the target compound.

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

  • Substituents: Dichlorophenoxy and cyclohexyl groups.
  • Crystallography : Cyclohexyl adopts a chair conformation; N–H⋯O hydrogen bonding forms chains along the c-axis .
  • Comparison: The dichlorophenoxy group increases lipophilicity compared to the target compound’s chloro-fluorophenoxy group. The target compound’s N-methyl and cyano substituents likely disrupt hydrogen bonding, altering crystal packing and solubility .

2-(2,4-Dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide (U-48800)

  • Substituents: Dichlorophenyl, dimethylamino-cyclohexyl, and N-methyl groups.
  • Biological Relevance : A synthetic opioid analog with reported receptor interactions .
  • Comparison: The dimethylamino group in U-48800 introduces basicity, contrasting with the cyano group’s electronegativity. The target compound’s phenoxy linkage may reduce metabolic stability compared to U-48800’s phenyl group, but the cyano group could enhance binding specificity to non-opioid targets .

2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxyhexan-2-yl]acetamide

  • Substituents: Dimethylphenoxy, formamido, and hydroxyl groups.
  • Comparison: The dimethylphenoxy group reduces steric and electronic effects relative to the target compound’s chloro-fluorophenoxy group. The hydroxyl and formamido substituents enhance hydrogen-bonding capacity, which is absent in the target compound due to its N-methyl and cyano groups .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield
Target Compound C₁₆H₁₇ClF₂N₂O₂ ~342.8* 2-Cl-4-F-phenoxy, 1-cyanocyclohexyl Not reported Not reported
N-Cyclohexyl-2-(4-fluorophenyl)-...acetamide C₁₉H₂₇FN₂O₂ 334.206 4-F-phenyl, propylacetamido 150–152 81%
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 310.20 2,3-Cl₂-phenoxy Not reported Not reported
U-48800 C₁₈H₂₄Cl₂N₂O 355.30 2,4-Cl₂-phenyl, dimethylamino Not reported Not reported

*Estimated based on molecular formula.

Key Observations:

  • Bioactivity: Structural similarities to U-48800 suggest possible CNS activity, but the phenoxy group and cyano substituent may redirect target specificity .

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